molecular formula C18H26N2O B12453043 1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12453043
M. Wt: 286.4 g/mol
InChI Key: UIGRAISZOHKREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring substituted with benzyl, dimethyl, and amino groups

Preparation Methods

The synthesis of 1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Substitution Reactions: Subsequent steps involve the introduction of benzyl, dimethyl, and amino groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as a biochemical probe or tool.

    Industrial Applications: It is used in various industrial processes, including the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-thione: This compound has a similar structure but contains a thione group instead of a ketone group.

    1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-amine: This compound has an amine group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

1-benzyl-3,4-dimethyl-2-(3-methylbutylamino)-2H-pyrrol-5-one

InChI

InChI=1S/C18H26N2O/c1-13(2)10-11-19-17-14(3)15(4)18(21)20(17)12-16-8-6-5-7-9-16/h5-9,13,17,19H,10-12H2,1-4H3

InChI Key

UIGRAISZOHKREJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1NCCC(C)C)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.